molecular formula C15H19Br2NO3 B8156905 3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8156905
M. Wt: 421.12 g/mol
InChI Key: UVYSLXSOYBXYDP-UHFFFAOYSA-N
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Description

3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound It is characterized by the presence of a dibromo-substituted phenoxy group attached to an azetidine ring, which is further linked to a carboxylic acid tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of starting materials, and employing efficient purification techniques to obtain the desired product in large quantities.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The phenoxy and azetidine moieties can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amine-substituted derivative, while oxidation might result in the formation of a quinone derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester exerts its effects is not well-documented. its structural features suggest that it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the phenoxy and azetidine moieties.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-hydroxy-1-phenylethyl)carbamate
  • tert-Butyl (1-(4-aminophenyl)ethyl)carbamate
  • tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Uniqueness

3-(3,5-Dibromo-phenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the dibromo-substituted phenoxy group and the azetidine ring. These structural features confer distinct chemical properties and potential reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-[(3,5-dibromophenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Br2NO3/c1-15(2,3)21-14(19)18-7-10(8-18)9-20-13-5-11(16)4-12(17)6-13/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYSLXSOYBXYDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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